molecular formula C16H18N4O3S B2999491 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034293-54-2

1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2999491
CAS No.: 2034293-54-2
M. Wt: 346.41
InChI Key: IZHKMZWRMBJPLC-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole ring substituted with a cyclopropyl group at the 4-position, linked to an azetidine (4-membered nitrogen heterocycle) via a sulfonyl (–SO₂–) bridge. Its molecular formula is C₁₇H₂₀N₄O₂S, with a molecular weight of 344.43 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

1-[3-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)13-3-2-4-15(7-13)24(22,23)19-8-14(9-19)20-10-16(17-18-20)12-5-6-12/h2-4,7,10,12,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHKMZWRMBJPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone represents a novel class of triazole-based compounds that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : The triazole ring is linked to an azetidine moiety through a sulfonyl group, which enhances its biological activity.

Synthesis

The synthesis of triazole derivatives typically involves "Click" chemistry , which allows for the efficient formation of 1,2,3-triazoles from azides and alkynes. The specific synthetic route for this compound has not been extensively documented in the available literature but follows established methodologies for similar triazole compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various cancer cell lines. A study on related triazole compounds demonstrated their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Kinases : Similar triazole compounds have been reported to inhibit key kinases involved in cancer progression, such as mTOR and EGFR .
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate intrinsic pathways leading to programmed cell death .

Pharmacological Studies

Pharmacological evaluations have indicated that the compound exhibits a range of biological activities:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Kinase InhibitionInhibits mTOR signaling pathways
AntifungalExhibits activity against fungal strains
Anti-inflammatoryReduces proinflammatory markers in macrophages

Case Study 1: Anticancer Activity

In vitro studies on related triazole compounds showed promising results against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The most potent compounds were able to induce G2/M cell cycle arrest and promote apoptosis, suggesting a strong anticancer potential .

Case Study 2: Kinase Inhibition

Another investigation into the kinase inhibitory activity of triazole derivatives revealed that certain analogs effectively inhibited mTOR with low nanomolar IC50 values. This suggests that the compound may also act as a selective inhibitor of critical signaling pathways involved in tumor growth and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole Substituents
  • Target Compound : 4-cyclopropyl-1H-1,2,3-triazole.
    • The cyclopropyl group introduces ring strain , which may enhance metabolic stability by resisting oxidative degradation compared to bulkier aryl groups .
  • Analog from : 4-(Phenylsulfonyl)phenyl-substituted triazole with 2,4-difluorophenyl and phenylethanone groups. Fluorine atoms increase lipophilicity and may improve blood-brain barrier penetration, while the phenylsulfonyl group contributes to strong electron-withdrawing effects .
Sulfur-Containing Groups
  • Target Compound: Sulfonyl (–SO₂–) bridge.
  • Analog from : Sulfanyl (–S–) bridge in 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one.
Heterocyclic Amine Rings
  • Target Compound : Azetidine (4-membered ring).
    • Smaller ring size increases conformational rigidity , which may optimize binding to flat enzymatic pockets.
  • Common Analogs: Piperidine (6-membered) or pyrrolidine (5-membered) rings.

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~344.43 g/mol ~488.49 g/mol 328.43 g/mol
Key Functional Groups Cyclopropyl, SO₂, Azetidine Phenylsulfonyl, Difluorophenyl Cyclopropyl, S, Azetidine
Calculated LogP* ~2.1 (moderate polarity) ~3.5 (high lipophilicity) ~3.0 (balanced)
Solubility (Water) Moderate (sulfonyl enhances) Low (fluorine and aryl groups) Low (sulfanyl reduces polarity)

*Estimated using fragment-based methods.

Q & A

Q. What are the recommended synthetic routes for 1-(3-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core .
  • Sulfonylation : Reaction of azetidine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Friedel-Crafts Acylation : Introduction of the ethanone group to the aromatic ring using AlCl₃ or other Lewis acid catalysts .
    Optimization requires controlling temperature (e.g., reflux in ethanol/chloroform mixtures) and stoichiometric ratios. For example, heating under reflux for 4–6 hours improves cyclization efficiency .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~2.5 ppm for ethanone protons) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the azetidine-triazole core .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability (critical for storage) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with sulfonyl or triazole groups, which may be irritants .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic acid during reflux) .
  • Waste Disposal : Segregate hazardous waste (e.g., heavy metal catalysts) and use certified disposal services for organic solvents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what parameters are critical for SAR studies?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Prioritize the triazole-azetidine motif for binding affinity .
  • QSPR Models : Corrogate logP, polar surface area, and topological indices with experimental bioactivity data to refine analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays (e.g., IC₅₀ determinations) under standardized conditions to rule out batch variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in vitro vs. in vivo .
  • Structural Confirmation : Re-analyze NMR/X-ray data to verify if impurities or stereoisomers influence activity .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .
  • Prodrug Design : Modify the ethanone group to a hydrolyzable ester for improved membrane permeability .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time and target specificity .

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